molecular formula C15H14BrNO B14398642 N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide CAS No. 89473-64-3

N-([1,1'-Biphenyl]-3-yl)-2-bromopropanamide

Cat. No.: B14398642
CAS No.: 89473-64-3
M. Wt: 304.18 g/mol
InChI Key: GFSGFEZIGFEYOH-UHFFFAOYSA-N
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Description

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide: is an organic compound that features a biphenyl group attached to a bromopropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide typically involves the reaction of 3-aminobiphenyl with 2-bromopropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes by binding to their active sites. The biphenyl group provides hydrophobic interactions, while the amide and bromine functionalities can form hydrogen bonds and halogen bonds with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([1,1’-Biphenyl]-3-yl)-2-bromopropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

89473-64-3

Molecular Formula

C15H14BrNO

Molecular Weight

304.18 g/mol

IUPAC Name

2-bromo-N-(3-phenylphenyl)propanamide

InChI

InChI=1S/C15H14BrNO/c1-11(16)15(18)17-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-11H,1H3,(H,17,18)

InChI Key

GFSGFEZIGFEYOH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C2=CC=CC=C2)Br

Origin of Product

United States

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